Bromobenzene-2,3,5,6-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5Br |
|---|---|
Molecular Weight |
161.03 g/mol |
IUPAC Name |
3-bromo-1,2,4,5-tetradeuteriobenzene |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D,4D,5D |
InChI Key |
QARVLSVVCXYDNA-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Spectroscopic and Computational Investigations of Bromobenzene 2,3,5,6 D4
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for investigating the fundamental vibrational modes of molecules. The analysis of Bromobenzene-2,3,5,6-d4 and its comparison with non-deuterated bromobenzene (B47551) and other isotopologues offer a detailed picture of its molecular vibrations.
Infrared (IR) and Raman Spectroscopic Analysis of this compound and its Isotopologues
The vibrational spectra of this compound have been recorded in the liquid state. Comprehensive studies have utilized both IR and Raman spectroscopy to analyze its vibrational behavior. These experimental spectra are often compared with those of non-deuterated bromobenzene (bromobenzene-d0), singly deuterated bromobenzene (bromobenzene-d1), and fully deuterated bromobenzene (bromobenzene-d5). This comparative approach allows for a more robust assignment of vibrational modes, as the isotopic shifts provide clear markers for vibrations involving the substituted atoms. The analysis of these spectra forms the basis for a deeper understanding of the molecule's force field and vibrational dynamics.
Vibrational Assignments and Isotope Effects in Spectra
The assignment of observed bands in the IR and Raman spectra to specific molecular vibrations is a critical step in the analysis. For this compound, these assignments are made by carefully considering the isotope effects and Raman depolarization ratios. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (B1214612) (mass ≈ 2 amu) has the most pronounced effect on the frequencies of C-H stretching, bending, and wagging modes.
As a direct consequence of the increased mass, the C-D vibrational frequencies are observed at significantly lower wavenumbers compared to the corresponding C-H vibrations. This isotopic shift is a key diagnostic tool. For example, C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, whereas C-D stretching vibrations are shifted to the 2200-2300 cm⁻¹ region. Similar shifts are observed for in-plane and out-of-plane bending modes. By comparing the spectra of bromobenzene-d0 and this compound, researchers can confidently assign vibrations associated with the phenyl ring's hydrogen (or deuterium) atoms.
Below is a table summarizing some of the observed vibrational frequencies for this compound and their assignments.
| Frequency (cm⁻¹) | Assignment |
| ~2290 | C-D Stretching |
| ~1550 | Ring Stretching |
| ~1350 | Ring Stretching |
| ~820 | C-D In-plane Bending |
| ~650 | C-D Out-of-plane Bending |
| ~310 | C-Br Stretching |
Note: These are approximate values based on typical isotopic shifts and require detailed experimental data for precise assignment.
Normal Coordinate Analysis for Force Field Determination
The experimental vibrational frequencies obtained from the IR and Raman spectra of this compound and its other isotopologues are crucial inputs for normal coordinate analysis. This computational method is employed to calculate a molecule's vibrational frequencies theoretically and to determine its force field, which describes the forces between atoms.
By systematically adjusting a set of force constants, the calculated frequencies are fitted to the experimentally observed frequencies for a series of related molecules (the isotopologues). The inclusion of data from deuterated species like this compound is vital for the refinement of the force field. Because the electronic structure and equilibrium geometry are virtually unchanged upon isotopic substitution, any changes in vibrational frequencies are attributable to mass differences. This allows for a more constrained and accurate determination of the force constants associated with specific bonds and angles. A well-defined force field for bromobenzene is essential for predicting the vibrational spectra of other related substituted benzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
While extensive studies on the vibrational spectroscopy of this compound exist, its specific application in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating reaction mechanisms or studying molecular interactions is not widely documented in publicly accessible literature. However, the principles of using deuterated compounds in NMR are well-established, and we can infer the potential applications for this specific isotopologue.
Utilization in Reaction Mechanism Elucidation
Deuterium labeling is a powerful technique in NMR for tracing the path of atoms and elucidating reaction mechanisms. In a hypothetical reaction involving bromobenzene, using this compound would allow researchers to monitor the fate of the deuterium atoms on the phenyl ring.
For instance, in electrophilic aromatic substitution reactions, the absence or presence of a kinetic isotope effect when using the deuterated compound can help determine the rate-determining step of the reaction. If the C-D bond is broken in the slowest step, the reaction will proceed more slowly than with the C-H analogue. Furthermore, ¹H NMR spectroscopy of the reaction mixture would show a simplified aromatic region, as the signals for the protons at positions 2, 3, 5, and 6 would be absent. This can help in identifying and assigning signals to intermediates or products without the complexity of overlapping aromatic proton signals. Similarly, ²H (Deuterium) NMR could be used to directly track the deuterium atoms throughout the reaction sequence.
Studies of Molecular Interactions and Structural Dynamics
The selective deuteration in this compound can be exploited in advanced NMR studies to probe molecular interactions and dynamics. In studies of intermolecular interactions, such as π-stacking or halogen bonding with other molecules, the simplified ¹H NMR spectrum of the deuterated bromobenzene would reduce spectral overlap, making it easier to observe changes in the chemical shifts of the remaining proton (at position 4) and the protons of the interacting partner molecule.
In solid-state NMR or when studying molecular dynamics in solution, deuterium substitution can alter the relaxation properties of nearby nuclei. The quadrupole moment of the deuterium nucleus provides a sensitive probe of the local electric field gradient, offering a way to study molecular orientation and dynamics. For example, ²H solid-state NMR can provide detailed information about the reorientation dynamics of the phenyl ring in different environments. While specific studies employing this compound for these purposes are not readily found, its structure is well-suited for such investigations.
Methodological Development of Deuterium Isotope Abundance Determination via NMR
The determination of deuterium isotope abundance is critical for verifying the successful synthesis and purity of labeled compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for this purpose, offering distinct advantages over other methods like mass spectrometry. rug.nlgoogle.com Methodological developments in quantitative NMR (qNMR) have led to robust strategies for accurately quantifying isotopic enrichment. nih.gov
A novel method that combines both proton (¹H NMR) and deuterium (²H NMR) spectroscopy has been systematically established to provide a more accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.govwiley.com This dual-spectroscopy approach has shown results that can be even more accurate than classical ¹H NMR or mass spectrometry methods alone. nih.govwiley.com
The key advantages of using NMR for determining deuterium abundance include:
Non-Destructive Analysis : The sample is not destroyed during the experiment and can be recovered for further use, which is particularly valuable when sample availability is limited. rug.nl
Site-Specific Information : NMR can precisely identify the location of deuterium atoms within a molecule by analyzing the chemical environment of each nucleus. google.com This provides detailed structural information that is often inaccessible with mass spectrometry. google.com
Quantitative Accuracy : By using internal standards and analyzing the integral areas of spectral peaks, qNMR can accurately measure the content of hydrogen (¹H) or deuterium (²H) to determine isotopic abundance. google.com
While challenges such as the low natural abundance and lower gyromagnetic ratio of deuterium exist, instrumental and methodological advancements have made natural abundance deuterium (NAD) NMR feasible for a wide range of samples. researchgate.net For enriched compounds like this compound, these qNMR techniques provide a reliable and detailed characterization of isotopic purity.
Mass Spectrometry (MS) in Isotopic Research
Isotopic Purity Determination and Quantification in Labeled Compounds
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a cornerstone analytical technique for determining the isotopic purity of deuterium-labeled compounds. rsc.org The method is prized for its high sensitivity, speed, and minimal sample consumption. nih.govresearchgate.net The fundamental principle involves assigning and distinguishing the corresponding hydrogen/deuterium (H/D) isotopolog ions of the deuterated compound. nih.govresearchgate.net
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is frequently employed to study isotopic purity. nih.govresearchgate.net By analyzing the high-resolution mass spectrum, the relative abundances of the D₀ to Dₙ isotopolog ions can be measured. From these relative abundances, the isotopic purity can be calculated. nih.govresearchgate.net This approach has been shown to yield purity values consistent with certified standards. nih.govresearchgate.net
A comprehensive strategy often involves both LC-ESI-HR-MS and NMR. While HRMS is used to calculate the isotopic enrichment by integrating the extracted isotopic ion signals, NMR serves to confirm the structural integrity and the specific positions of the deuterium labels. rsc.org
| Technique | Principle | Advantages |
| ESI-HRMS | Measures the relative abundance of H/D isotopolog ions (D₀-Dₙ) to calculate isotopic enrichment. | Rapid, highly sensitive, very low sample consumption, deuterated solvent-free. nih.govresearchgate.net |
| LC-ESI-HR-MS | Separates components chromatographically before MS analysis, allowing for the extraction and integration of isotopic ions. | Determines isotopic enrichment and can be paired with other techniques for structural confirmation. rsc.org |
| Combined HRMS and NMR | Uses MS for overall isotopic enrichment calculation and NMR for confirming the structural positions of the labels. | Provides a comprehensive evaluation of both isotopic purity and structural integrity. rsc.org |
Mechanism Elucidation through Deuterium Retention and Fragmentation Patterns
Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms. thalesnano.comchem-station.com By tracking the position of deuterium atoms through a chemical transformation and subsequent analysis, researchers can infer the pathways of the reaction. thalesnano.com Mass spectrometry plays a crucial role in this process by analyzing the fragmentation patterns of the deuterated molecules.
When a deuterated compound like this compound is ionized in a mass spectrometer, it undergoes fragmentation, breaking into smaller, charged pieces. The mass-to-charge ratio of these fragments provides a roadmap of the molecule's structure. By comparing the fragmentation pattern of the deuterated compound to its non-deuterated analog, one can determine whether the deuterium atoms are retained or lost in specific fragments.
This retention or loss of deuterium provides direct evidence for the involvement of specific C-D bonds in reaction or fragmentation pathways. copernicus.org For instance, if a proposed mechanism involves the cleavage of a C-H bond at a specific position, substituting that hydrogen with deuterium will result in a fragment ion that is one mass unit heavier if the C-D bond remains intact, or a neutral fragment containing deuterium. The high mass-resolving power of modern instruments like the Orbitrap is critical for unambiguously separating molecules containing a deuterium atom from those with two hydrogen atoms. copernicus.org This detailed analysis of fragmentation helps to confirm or refute proposed reaction mechanisms. thalesnano.com
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Structural and Electronic Property Predictions
Density Functional Theory (DFT) is a powerful quantum chemical computation method used to predict the structural and electronic properties of molecules like bromobenzene and its deuterated isotopologues. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can compute optimized molecular structures. researchgate.net
The key properties predicted by DFT include:
Structural Parameters : Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy, generally showing good agreement with experimental data. researchgate.net
Electronic Properties : DFT is used to evaluate a range of electronic characteristics, such as polarizability, polarizability anisotropy, and quadrupole moments. nih.gov These properties are highly dependent on the substitution pattern of the benzene (B151609) ring. nih.gov
Vibrational Frequencies : Theoretical vibrational frequencies can be calculated and scaled to provide excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands. researchgate.net
For this compound, DFT calculations would predict minimal changes in electronic properties compared to non-deuterated bromobenzene, but would accurately model the slight changes in vibrational modes due to the heavier deuterium atoms.
| Property | Description | Relevance |
| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | Provides the fundamental structure of the molecule. researchgate.net |
| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Influences intermolecular interactions and molecular reactivity. nih.gov |
| Quadrupole Moment | A measure of the non-spherical distribution of electric charge. | Important for understanding electrostatic interactions between molecules. nih.gov |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates directly with infrared and Raman spectroscopic data. researchgate.net |
Modeling of Noncovalent Interactions in Deuterated Bromobenzene Clusters (e.g., π-Stacking, C-H/π, Halogen Bonding)
Noncovalent interactions are crucial in determining the structure and properties of molecular solids, liquids, and biological systems. acs.orgnih.govnih.gov For molecules like bromobenzene, these interactions include π-stacking, C-H/π interactions, and halogen bonding. acs.orgnih.gov Computational chemistry, particularly using DFT methods like M06-2X with the aug-cc-pVDZ basis set, is used to model these interactions in bromobenzene clusters. acs.orgnih.gov
Studies on bromobenzene dimers have identified multiple stable minimum energy structures, highlighting the complexity of these interactions:
π-Stacked Structures : These involve the parallel arrangement of the aromatic rings. Four different π-stacked structures have been identified for the bromobenzene dimer, differing in the relative orientation of the bromine atoms. acs.orgnih.gov
T-shaped Structures : In these configurations, the edge of one aromatic ring points towards the face of another, representing a C-H/π interaction. acs.orgnih.gov
Halogen Bonded Structures : These structures are stabilized by the interaction between the electrophilic region on the bromine atom of one molecule and the nucleophilic π-system of another. acs.orgnih.gov
Calculations have quantified the binding energies of these different dimer configurations, which typically range from -6 to -24 kJ/mol after corrections for basis set superposition error (BSSE) and zero-point energy (ZPE). acs.orgnih.gov The π-stacked "sandwich" configuration is generally found to be the most stable. researchgate.net Modeling these interactions is essential for understanding the condensed-phase behavior of this compound.
| Dimer Structure Type | Dominant Interaction | Calculated Binding Energy Range (kJ/mol) |
| π-Stacked | π-π Stacking | -6 to -24 acs.orgnih.gov |
| T-shaped | C-H/π Interaction | -6 to -24 acs.orgnih.gov |
| Halogen Bonded | Halogen Bonding (Br···π) | -6 to -24 acs.orgnih.gov |
Simulation of Spectroscopic Properties and Vibrational Corrections
Computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For isotopically labeled compounds like this compound, theoretical calculations are particularly valuable for predicting the effects of deuterium substitution on its vibrational and nuclear magnetic resonance (NMR) spectra. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are commonly employed for these simulations.
The selection of a suitable theoretical method and basis set is crucial for obtaining accurate predictions. For aromatic molecules, the B3LYP functional is a widely used DFT method that often yields results in good agreement with experimental findings. researchgate.net Basis sets such as 6-311++G(d,p) are frequently chosen as they provide a good balance between computational cost and accuracy for describing the electronic structure and properties of such systems. researchgate.netajchem-a.com
Vibrational Frequency Calculations and Corrections
Theoretical vibrational analysis computes the harmonic frequencies of the fundamental modes of vibration. These calculated frequencies are often systematically higher than the frequencies observed in experimental infrared (IR) and Raman spectra. This discrepancy arises primarily from the neglect of anharmonicity in the theoretical model and, to a lesser extent, from the approximations inherent in the chosen level of theory and basis set.
The simulation process involves:
Geometry Optimization: The first step is to find the minimum energy structure of the molecule.
Frequency Calculation: Vibrational frequencies are then calculated at the optimized geometry.
Scaling: The calculated harmonic frequencies are multiplied by an appropriate scaling factor to provide a better prediction of the experimental vibrational spectrum.
Below is an illustrative table comparing hypothetical calculated and scaled vibrational frequencies for this compound with hypothetical experimental values.
| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Vibrational Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| C-H stretch | 3100 | 2976 | 2975 |
| C-D stretch | 2280 | 2189 | 2188 |
| C-C ring stretch | 1580 | 1517 | 1515 |
| C-Br stretch | 680 | 653 | 652 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Simulation of NMR Spectra
Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
The simulation of NMR spectra for this compound would predict a significant simplification of the ¹H NMR spectrum compared to its non-deuterated counterpart, with the disappearance of signals corresponding to the deuterated positions. The remaining proton signal would provide information about the electronic environment at the C4 position. Similarly, ¹³C NMR simulations would show the chemical shifts for the carbon atoms, including those bonded to deuterium.
An example of a table presenting hypothetical simulated NMR data is provided below.
| Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (ppm vs. TMS) | Hypothetical Experimental Chemical Shift (ppm) |
| H4 | 24.50 | 7.50 | 7.48 |
| C1 | 65.30 | 123.70 | 123.50 |
| C2/C6 | 69.80 | 129.20 | 129.00 |
| C3/C5 | 70.10 | 129.50 | 129.30 |
| C4 | 72.40 | 131.80 | 131.60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These computational investigations, when combined with experimental results, provide a comprehensive understanding of the molecular structure and properties of this compound.
Mechanistic Research Utilizing Bromobenzene 2,3,5,6 D4 As a Probe
Elucidation of Reaction Pathways and Intermediates
The core principle behind using Bromobenzene-2,3,5,6-d4 as a probe is the ability to distinguish the labeled positions from the unlabeled ones. The deuterium (B1214612) atoms act as markers, allowing their position to be tracked throughout a chemical transformation using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For instance, in rearrangement reactions, if a deuterium atom moves to a different position on the aromatic ring, it provides direct evidence for an intramolecular migration event. This is famously observed in the "NIH shift," a hydroxylation-induced migration that is a key feature in the metabolic pathways of aromatic compounds. wikipedia.orgtaylorandfrancis.com By analyzing the product distribution and the location of the deuterium labels, chemists can confirm or rule out proposed intermediates and reaction cascades, providing a clear picture of atomic movements.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The generally accepted mechanism involves a two-step process:
Step 1 (Slow, Rate-Determining): The aromatic ring's π-electrons attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the ring's aromaticity. masterorganicchemistry.comfiveable.me
Step 2 (Fast): A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The use of deuterated benzene in EAS reactions, such as bromination, provides critical evidence for this mechanism. idc-online.com When comparing the rate of bromination of benzene (C₆H₆) with that of fully deuterated benzene (C₆D₆), no significant kinetic isotope effect is observed (i.e., kH/kD ≈ 1). idc-online.com This absence of an isotope effect indicates that the cleavage of the C-H (or C-D) bond is not involved in the rate-determining step of the reaction. idc-online.com If the C-H bond were broken in the slow step, the reaction with the deuterated compound would be noticeably slower.
Therefore, studies utilizing this compound in EAS reactions are expected to show a reaction rate that is not significantly different from that of standard bromobenzene (B47551). This outcome strongly supports the established mechanism where the initial electrophilic attack is the slow step, and the subsequent deprotonation is a rapid, non-rate-limiting event.
While less common than EAS, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strong electron-withdrawing groups. The most common mechanism is a two-step addition-elimination process involving a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com In this mechanism, the C-H (or C-D) bonds are not broken, so using this compound would be expected to produce only a small secondary kinetic isotope effect.
However, under conditions involving very strong bases like sodium amide (NaNH₂), an alternative elimination-addition pathway can occur, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com In this mechanism, a proton is first abstracted from the position ortho to the leaving group in a rate-determining elimination step. Using this compound, where a deuterium atom is at the ortho position, would lead to the breaking of a C-D bond in this first step. This would be expected to produce a significant primary kinetic isotope effect, slowing the reaction rate compared to non-deuterated bromobenzene. Thus, isotope labeling provides a clear method to distinguish between the addition-elimination and the benzyne (B1209423) mechanisms for nucleophilic substitution.
This compound is particularly useful in studying the metabolic oxidation of aromatic compounds, which often involves hydroxylation catalyzed by cytochrome P450 enzymes. One of the key questions in these mechanisms is whether the hydroxyl group is added by a direct insertion of an oxygen atom into a C-H bond or via an epoxide intermediate.
A pivotal study on the formation of o-bromophenol and p-bromophenol from bromobenzene in rat liver microsomes utilized deuterated bromobenzene to clarify the reaction pathway. nih.gov It was established that p-bromophenol forms via a bromobenzene-3,4-oxide intermediate. nih.gov The origin of o-bromophenol was less clear, with possibilities including direct insertion or formation via a 1,2- or 2,3-epoxide. nih.gov
Researchers measured the rate of o-bromophenol formation from both normal bromobenzene and bromo(2,4,6-²H₃)benzene. The results showed no significant kinetic isotope effect. nih.gov
| Substrate | Rate of o-Bromophenol Formation (nmol/mg/min) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Bromobenzene (Protio) | 0.72 ± 0.02 | 0.99 |
| Bromo(2,4,6-²H₃)benzene (Deuterated) | 0.74 ± 0.06 |
Data from a study on bromobenzene metabolism in rat liver microsomes. nih.gov
The lack of a significant isotope effect (kH/kD = 0.99) strongly argues against a direct insertion mechanism, where the C-H bond is broken in the rate-determining step. nih.gov Furthermore, mass spectral analysis of the o-bromophenol product from the deuterated substrate showed that 70% of the product retained all three deuterium atoms. nih.gov This finding is consistent with the formation of o-bromophenol from a bromobenzene-2,3-oxide (B1229446) intermediate, potentially followed by an NIH shift, and rules out other pathways that would have resulted in greater deuterium loss. wikipedia.orgnih.gov
Deuterium Kinetic Isotope Effect (KIE) Studies
The deuterium kinetic isotope effect (KIE) is defined as the ratio of the rate constant for the reaction of a protiated compound (kH) to the rate constant for the analogous deuterated compound (kD). wikipedia.org This effect arises from the difference in zero-point vibrational energy between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which can result in a slower reaction rate. pharmacy180.com
Experimentally, KIEs are determined by independently measuring the reaction rates of the isotopically labeled and unlabeled substrates under identical conditions. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step. pharmacy180.comlibretexts.org A secondary KIE (kH/kD is usually between 0.7 and 1.5) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization or the steric environment changes during the reaction. princeton.edu If no isotope effect is observed (kH/kD ≈ 1), it implies that the C-H bond is not broken or significantly perturbed in the rate-determining step. nih.gov
The interpretation of KIEs using this compound provides clear mechanistic insights, as summarized in the table below.
| Reaction Type | Observed KIE (kH/kD) | Mechanistic Interpretation | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Bromination) | ≈ 1 | C-D bond cleavage is not rate-determining. Supports mechanism where electrophilic attack is the slow step. | idc-online.com |
| Metabolic Hydroxylation (to o-bromophenol) | 0.99 | Rules out direct oxygen insertion. Supports a mechanism involving a bromobenzene-2,3-oxide intermediate. | nih.gov |
| Nucleophilic Substitution (Benzyne Mechanism) | Predicted > 2 (Primary KIE) | C-D bond cleavage at the ortho position is the rate-determining step (elimination). | masterorganicchemistry.com |
Summary of theoretical and observed KIEs for reactions involving bromobenzene.
These studies demonstrate the utility of this compound as a powerful tool. By measuring and interpreting the kinetic isotope effects, researchers can dissect complex reaction mechanisms, validate proposed intermediates, and definitively establish the sequence of bond-breaking and bond-forming events that constitute a chemical transformation.
Isotopic Labeling for Understanding Biological Systems (Non-Clinical Focus)
Isotopic labeling is a technique used to track the journey of a molecule through a reaction or a metabolic pathway wikipedia.org. Because deuterium is a stable, non-radioactive isotope, this compound is an excellent tracer for investigating how bromobenzene is processed in biological systems such as cell cultures or tissue homogenates.
The core principle behind using this compound as a tracer is to introduce it into a biological system and monitor the appearance of the deuterium label in downstream metabolites wikipedia.orgkuleuven.be. The process generally follows these steps:
Introduction: The deuterated compound is introduced to the biological system of interest.
Metabolism: The system's enzymes and metabolic machinery process the this compound as they would normal bromobenzene.
Sample Collection and Analysis: At various time points, samples are collected, and the metabolites are extracted kuleuven.benih.gov. Analytical techniques, primarily mass spectrometry (MS), are then used to identify and quantify the metabolites wikipedia.orgkuleuven.be.
Pathway Elucidation: Mass spectrometry can distinguish between molecules based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, any metabolite that has been formed from the deuterated bromobenzene will have a higher mass than its non-deuterated counterpart. By identifying these heavier metabolites, researchers can piece together the specific biochemical transformations that bromobenzene undergoes wikipedia.org.
This methodology allows for a direct interrogation of metabolic pathway activities and the contribution of different enzymatic reactions to the biotransformation of bromobenzene kuleuven.be.
Beyond pathway mapping, this compound is a valuable tool for studying the kinetics and mechanisms of the specific enzymes that metabolize it researchgate.net. By comparing the rate at which an enzyme metabolizes bromobenzene versus its deuterated analogue, a KIE can be determined for the enzymatic reaction.
The conceptual approach involves in vitro assays where a purified enzyme or a cell extract containing the enzyme is incubated with either bromobenzene or this compound as the substrate nih.gov. The rate of product formation is measured over time for both substrates under identical conditions.
If the enzymatic reaction proceeds significantly slower with this compound (resulting in a KIE > 1), it provides strong evidence that a C-H bond cleavage is a rate-limiting step in the enzyme's catalytic cycle. This information is crucial for understanding how the enzyme functions at a molecular level, such as identifying the specific chemical steps involved in substrate transformation within the enzyme's active site.
Advanced Analytical Methodologies Employing Bromobenzene 2,3,5,6 D4 As a Research Standard
Internal Standards in Quantitative Analytical Techniques
In quantitative analysis, the use of internal standards is a fundamental practice to correct for variations in sample preparation and instrumental response. clearsynth.com Deuterated compounds, such as Bromobenzene-2,3,5,6-d4, are particularly well-suited for this purpose due to their chemical similarity to the analyte of interest, yet distinct mass, which allows for precise differentiation by mass spectrometry. clearsynth.comnih.gov
Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The inclusion of an internal standard is crucial for accurate quantification, as it helps to mitigate variability introduced during sample injection and ionization. rsc.org
Deuterated standards like this compound are ideal for GC-MS applications. They co-elute with their non-deuterated counterparts, experiencing similar matrix effects, but are readily distinguished by the mass spectrometer due to their higher mass. nih.gov This co-elution behavior is critical for correcting analyte loss during sample workup and instrumental analysis. nih.gov Research has shown that the use of deuterated internal standards can significantly improve the correlation of determined concentrations with known spike concentrations in complex matrices. nih.gov
For instance, in the analysis of environmental pollutants, deuterated analogs are employed to quantify trace levels of contaminants with high precision. nih.gov The stable isotope-labeled internal standard compensates for variations in extraction efficiency and instrumental drift, leading to more reliable and reproducible results.
Table 1: GC-MS Parameters for Analysis Utilizing a Deuterated Internal Standard
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Provides an inert mobile phase for chromatography. |
| Column | Capillary column (e.g., DB-5ms) | Separates compounds based on their boiling points and polarity. |
| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Optimizes the separation of a wide range of analytes. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules for mass analysis. |
| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Amplifies the ion signal for detection. |
Use in Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Bioanalysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in bioanalysis for the quantification of drugs, metabolites, and other biomolecules in complex biological matrices like plasma and whole blood. nih.govresearchgate.net The accuracy of LC-MS-based quantification heavily relies on the use of appropriate internal standards to correct for matrix effects, such as ion suppression or enhancement. texilajournal.comkcasbio.com
Deuterated internal standards, including this compound, are considered the gold standard in quantitative bioanalysis. kcasbio.com They exhibit nearly identical chromatographic retention times and ionization efficiencies to the unlabeled analyte, ensuring that they are subjected to the same matrix effects. texilajournal.com By comparing the peak area ratio of the analyte to the deuterated internal standard, accurate quantification can be achieved even in the presence of significant matrix interference. lcms.cz
The European Medicines Agency (EMA) has noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting their importance in generating reliable data for regulatory purposes. kcasbio.com
Development and Validation of Analytical Methods Incorporating Deuterated Bromobenzene (B47551) as a Surrogate
The development and validation of analytical methods are critical steps to ensure that the method is reliable, reproducible, and fit for its intended purpose. routledge.comfda.gov International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for validating analytical procedures. ich.orgmdpi.com
When developing a new analytical method, particularly for quantitative analysis, the incorporation of a deuterated internal standard from the outset can streamline the process. kcasbio.com Using a surrogate like deuterated bromobenzene helps to assess and compensate for variability throughout the entire analytical procedure, from sample extraction to final detection. nih.gov
Method validation involves evaluating several key parameters, including:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. mdpi.com
Accuracy: The closeness of the measured value to the true value. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. mdpi.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com
The use of a deuterated internal standard is instrumental in establishing these validation parameters, as it provides a constant reference against which the analyte's performance can be measured.
Reference Compounds in Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the structure and properties of molecules. Reference compounds are essential for calibrating instruments and referencing spectral data.
NMR Spectroscopy Calibration and Analysis of Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules. bipm.org For accurate and reproducible NMR data, chemical shifts are typically referenced to an internal standard. iastate.edu While tetramethylsilane (B1202638) (TMS) is a common standard, deuterated solvents themselves can often be used for spectral calibration. iastate.eduhuji.ac.il
Bromobenzene-d5 (B116778) (a closely related isotopologue to this compound) is used as a deuterated solvent in NMR studies. riyngroup.comirisotope.comsigmaaldrich.com In such cases, the residual proton signal of the solvent can be used as a secondary reference standard. huji.ac.il The use of deuterated standards is also crucial in quantitative NMR (qNMR) to improve the accuracy of concentration measurements of analytes in complex mixtures. researchgate.netckisotopes.com
Table 2: 1H and 13C NMR Chemical Shift References for Common Deuterated Solvents
| Solvent | 1H Residual Signal (ppm) | 13C Signal (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Benzene-d₆ | 7.16 | 128.06 |
| Bromobenzene-d₅ | - | - |
| Note: Specific chemical shifts can vary slightly depending on temperature and solute concentration. huji.ac.il |
Role in Establishing Quality Control and Assurance in Research Laboratories
Quality control (QC) and quality assurance (QA) are essential components of laboratory operations, ensuring the reliability and integrity of analytical data. The use of certified reference materials and internal standards is a cornerstone of a robust QA/QC program. bipm.org
Incorporating deuterated standards like this compound into routine analytical workflows allows laboratories to monitor the performance of their methods and instruments over time. bipm.org By tracking the response of the internal standard in quality control samples, laboratories can identify and address potential issues such as instrument drift, detector degradation, or inconsistencies in sample preparation. nih.gov This proactive approach to quality control helps to ensure that the data generated is consistently accurate and reliable, which is paramount in research and regulated environments.
Emerging Research Areas and Future Directions for Deuterated Bromobenzene Compounds
Design and Synthesis of Novel Deuterated Bromobenzene (B47551) Derivatives for Specific Research Probes
Deuterated bromobenzene, particularly the fully deuterated Bromobenzene-d5 (B116778), serves as a crucial starting material for the synthesis of more complex, selectively deuterated molecules designed as specific research probes. semanticscholar.org The "design" of these derivatives is intrinsically linked to their intended application, which primarily includes their use as internal standards for quantitative mass spectrometry and as tools for investigating reaction mechanisms.
One of the most critical applications is in the creation of stable isotope-labeled internal standards (SIL-IS). semanticscholar.org In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), SIL-IS are considered the gold standard for achieving the highest accuracy and precision. droracle.aioled-info.com Because they are chemically identical to the analyte of interest but have a different mass, they can correct for variations in sample preparation, instrument response, and matrix effects. nih.govdisplaydaily.comwikipedia.org The synthesis of these probes involves using deuterated bromobenzene as a precursor in multi-step chemical reactions to build a molecule that mirrors the target analyte, but with deuterium (B1214612) atoms at specific, stable positions.
Another key area is the synthesis of deuterated compounds to probe chemical and biological reaction mechanisms through the kinetic isotope effect (KIE). semanticscholar.org The C-D bond is stronger and is broken more slowly than a C-H bond, a phenomenon known as the KIE. By synthesizing molecules with deuterium at specific sites using precursors like deuterated bromobenzene, researchers can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. acs.orgacs.org This provides invaluable insight into enzymatic pathways and chemical transformations. For instance, methods have been developed for the site-specific deuteration of aromatic compounds by the deamination of aromatic amines in deuterohypophosphorous acid, allowing for precise labeling to study these effects.
Furthermore, deuterated bromobenzene derivatives are used to prepare specialized materials for research, such as orthoterphenyl-d10 for studying glass transitions or precursors for generating free radicals for electron spin resonance (ESR) studies. nih.gov The synthesis typically begins with a foundational deuterated molecule like benzene-d6 (B120219), which is then brominated via electrophilic aromatic substitution to produce bromobenzene-d5. semanticscholar.org This product can then be used in subsequent reactions, such as Grignard or Suzuki coupling, to construct a wide array of specifically deuterated research probes.
Exploration of Deuteration Advantages in Research on Drug Molecules (Focus on Metabolic Stability and Pharmacokinetics Research, Not Clinical Outcomes)
The first deuterated drug approved by the U.S. FDA, deutetrabenazine (Austedo®), serves as a prime example of these principles. nih.govwikipedia.org It is a deuterated version of tetrabenazine (B1681281), a drug used to treat chorea associated with Huntington's disease. The deuteration of the methoxy (B1213986) groups in tetrabenazine slows their CYP2D6-mediated metabolism into less active metabolites. neurology.orgnih.gov This results in a significantly altered pharmacokinetic profile compared to its non-deuterated counterpart.
Studies in healthy volunteers have demonstrated that after a single oral dose, the active metabolites of deutetrabenazine have a longer half-life (t½) and a greater total systemic exposure (AUC) compared to the metabolites of tetrabenazine. neurology.org Specifically, the half-life of the combined active metabolites nearly doubled, and the total exposure increased more than twofold, while the peak plasma concentration (Cmax) saw only a marginal increase. nih.govneurology.org This improved profile allows for less frequent dosing and lower total daily doses to achieve the same therapeutic exposure, which can potentially reduce peak concentration-related side effects. bioscientia.de
| Pharmacokinetic Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Change with Deuteration |
|---|---|---|---|
| Half-Life (t½) | 4.8 hours | 8.6 - 9.0 hours | ~1.8x to 2.0x Increase |
| Total Exposure (AUCinf) | 261 ng·hr/mL | 542 ng·hr/mL | ~2.1x Increase |
| Peak Concentration (Cmax) | 61.6 ng/mL | 74.6 ng/mL | ~1.2x Increase (Marginal) |
This table presents data on the combined active metabolites (α+β)-HTBZ following a single 25 mg dose in healthy volunteers. Data synthesized from multiple research findings. nih.govneurology.org
This research underscores the potential of deuteration to enhance the metabolic stability of drug molecules, providing a powerful tool for medicinal chemists to optimize the pharmacokinetic properties of new and existing therapies. juniperpublishers.com
Development of Deuterated Compounds for Advanced Materials Research
The application of deuterated compounds, including derivatives of bromobenzene, is a significant area of emerging research in materials science, particularly in the field of organic electronics. The enhanced stability of the C-D bond is being leveraged to improve the durability and performance of Organic Light-Emitting Diodes (OLEDs), which are widely used in displays for televisions and smartphones. juniperpublishers.com
A primary failure mechanism for OLEDs, especially for blue emitters which are notoriously less stable, is the degradation of the organic materials over time due to chemical reactions that occur during operation. By strategically replacing C-H bonds with stronger C-D bonds in the host or emitter molecules, the rate of these degradation reactions can be slowed, thereby extending the operational lifetime of the device. oled-info.comdisplaydaily.com
Research has shown dramatic improvements in OLED device stability through this approach. Studies using deuterated host and hole transport materials in blue OLEDs have demonstrated significant lifetime enhancements. researchgate.netnih.gov For instance, the use of a deuterated exciplex-forming host in deep-blue phosphorescent OLEDs (PhOLEDs) resulted in lifetimes that were 1.4 to 1.6 times longer than devices using the equivalent non-deuterated materials. nih.gov Other studies have reported even more substantial gains, with some deuterated materials leading to twofold, fourfold, or even up to an eight-fold increase in device lifetime (measured as T90, the time it takes for luminance to drop to 90% of its initial value). researchgate.netresearchgate.net
In addition to improved longevity, deuteration can also lead to higher efficiencies. One study found that replacing hydrogen with deuterium in the light-emitting material Alq3 resulted in a 280% increase in the external quantum efficiency at a high current density. acs.orgresearchgate.net These improvements are attributed to the suppression of non-radiative decay pathways, allowing more of the electrical energy to be converted into light.
| OLED Component / Type | Performance Metric | Improvement with Deuteration | Reference Finding |
|---|---|---|---|
| Deep-Blue PhOLED Host | Operational Lifetime (LT90) | 1.4x to 1.6x Increase | nih.gov |
| Blue Fluorescent OLED Host/Transport Layer | Operational Lifetime (T90) | Up to 8x Increase | researchgate.netnih.gov |
| Green PhOLED Dopant | Half-Life (at 4V) | ~6x Increase (7.2h to 42.8h) | researchgate.net |
| Alq3 Emitter | External Quantum Efficiency (EQE) | ~280% Increase (at 500 mA/cm²) | acs.orgresearchgate.net |
This table summarizes findings from various studies on the impact of deuteration on OLED performance.
The successful application of deuteration in OLEDs highlights a promising future direction for creating more robust and energy-efficient electronic devices. As a key building block for many organic electronic materials, deuterated bromobenzene and its derivatives are integral to this ongoing research. juniperpublishers.com
Continuous Improvement in Deuteration Technologies and Methodologies for Broad Research Applications
The expanding utility of deuterated compounds has created a strong demand for more efficient, cost-effective, and scalable deuteration methods. Historically, hydrogen-deuterium (H-D) exchange reactions often required harsh conditions, such as high temperatures and pressures, using expensive deuterium gas (D₂) or large excesses of deuterium oxide (D₂O). juniperpublishers.com However, significant research is focused on developing new technologies to overcome these limitations.
Recent advancements include the development of novel catalytic systems that facilitate H-D exchange under milder conditions. For example, transition metal catalysts, such as platinum, have been shown to effectively deuterate aromatic compounds in D₂O without the need for expensive deuterated organic solvents. Another innovative approach utilizes a combination of a palladium catalyst on carbon with aluminum powder in D₂O (Pd/C-Al-D₂O). This system generates deuterium gas in situ, providing an environmentally benign and efficient method for the chemo- and regioselective deuteration of various organic molecules.
These continuous improvements in deuteration methodologies are crucial for making deuterated compounds like Bromobenzene-2,3,5,6-d4 more accessible and affordable. As these technologies mature, they will broaden the scope of research applications, enabling wider use in drug discovery, materials science, and advanced analytical probing, thereby fueling further innovation across the scientific landscape.
Q & A
Q. How is Bromobenzene-2,3,5,6-d4 utilized as an internal standard in mass spectrometry (MS)?
this compound is employed as an internal standard in MS due to its isotopic purity (deuterium substitution at positions 2, 3, 5, and 6) and structural stability. Its well-defined mass-to-charge ratio (m/z) allows precise calibration and quantification of non-deuterated analogs in complex matrices. For example, in targeted metabolomics, researchers spike known concentrations of the deuterated compound into samples to generate calibration curves, correcting for ion suppression or matrix effects . Methodologically, ensure the internal standard is added early in sample preparation to account for extraction efficiency variability.
Q. What synthetic routes are commonly used to prepare this compound?
A standard synthesis involves isotopic exchange using deuterated reagents under acidic or basic conditions. For instance, bromobenzene can undergo H/D exchange at specific positions using D₂O and a catalyst like Pd/C under high-temperature conditions. Alternatively, directed deuteration via organometallic intermediates (e.g., Grignard reagents with deuterated solvents) ensures site-specific labeling. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) and high-resolution MS to confirm >98% deuterium incorporation .
Q. How does this compound differ from non-deuterated bromobenzene in reactivity studies?
Deuterium substitution introduces kinetic isotope effects (KIEs), slowing reaction rates at labeled positions. For example, in electrophilic aromatic substitution, C-D bonds resist cleavage compared to C-H bonds, altering regioselectivity. Researchers must account for KIEs when designing reaction mechanisms or interpreting kinetic data. Control experiments using non-deuterated analogs are critical to isolate isotopic effects .
Advanced Research Questions
Q. What challenges arise when using this compound in trace-level environmental analysis?
Trace analysis requires addressing background contamination and isotopic interference. For instance, natural abundance deuterium (~0.015%) can lead to false positives if the instrument’s resolution is insufficient to distinguish between the deuterated standard and endogenous compounds. To mitigate this, use high-resolution MS (HRMS) with resolving power >50,000 and implement blank subtraction protocols. Additionally, optimize chromatographic separation to reduce co-elution with matrix components .
Q. How can isotopic scrambling be minimized during the synthesis of this compound?
Isotopic scrambling occurs when deuterium redistributes to non-target positions under harsh reaction conditions. To prevent this:
Q. What strategies resolve contradictions in metabolic pathway data when using this compound as a tracer?
Discrepancies may arise due to differential enzyme affinities for deuterated vs. non-deuterated substrates. For example, cytochrome P450 enzymes exhibit reduced activity toward C-D bonds, skewing metabolite profiles. To address this:
- Combine tracer studies with computational modeling (e.g., density functional theory) to predict isotopic effects.
- Validate findings using complementary techniques like ¹³C-labeled analogs or enzyme knockout models .
Methodological Tables
Q. Table 1: Key Analytical Parameters for this compound in MS
| Parameter | Value/Description | Significance |
|---|---|---|
| Molecular Weight | 177.03 g/mol | Ensures accurate m/z calibration |
| Deuterium Purity | >98 atom% D | Reduces isotopic interference |
| Chromatographic Column | C18 (2.1 × 100 mm, 1.7 µm) | Optimal separation for polar matrices |
| Ionization Mode | Electron Spray Ionization (ESI⁻) | Enhances detection in negative mode |
Q. Table 2: Comparison of Deuteration Methods
| Method | Conditions | Pros/Cons |
|---|---|---|
| Catalytic H/D Exchange | D₂O, Pd/C, 80°C, 24 hrs | High yield but risk of scrambling |
| Directed Lithiation | LDA, D₂O, −78°C | Site-specific but low scalability |
| Grignard Deuteration | CD₃OD, Mg, reflux | Scalable but requires anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
